molecular formula C33H40N6O7 B1668600 Casokefamide CAS No. 98815-38-4

Casokefamide

Numéro de catalogue: B1668600
Numéro CAS: 98815-38-4
Poids moléculaire: 632.7 g/mol
Clé InChI: XDRHVZLDLNGKLM-FLVVDCEDSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Casokefamide, également connu sous le nom de β-casomorphine 4027 et de [D-Ala2,4,Tyr5]-β-casomorphine-5-amide, est un pentapeptide opioïde synthétique à spécificité périphérique. Il possède la séquence d'acides aminés Tyr-D-Ala-Phe-D-Ala-Tyr-NH2. This compound a été conçu pour améliorer la résistance aux enzymes digestives, ce qui en fait un médicament antidiarrhéique potentiel .

Méthodes De Préparation

Casokefamide est synthétisé par une série de réactions de couplage peptidique. La voie de synthèse implique l'addition séquentielle d'acides aminés pour former la chaîne pentapeptidique. Les conditions réactionnelles incluent généralement l'utilisation de réactifs de couplage tels que les carbodiimides et de groupes protecteurs pour prévenir les réactions secondaires indésirables. Les méthodes de production industrielle impliqueraient probablement la synthèse peptidique en phase solide (SPPS) en raison de son efficacité et de sa capacité d'adaptation .

Analyse Des Réactions Chimiques

Casokefamide subit diverses réactions chimiques, notamment :

    Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de ponts disulfures ou d'autres modifications oxydatives.

    Réduction : Les réactions de réduction peuvent rompre les ponts disulfures ou réduire d'autres groupes fonctionnels au sein de la molécule.

    Substitution : this compound peut subir des réactions de substitution où un groupe fonctionnel est remplacé par un autre. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le dithiothréitol et divers nucléophiles pour les réactions de substitution. .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique :

Mécanisme d'action

This compound exerce ses effets en se liant aux récepteurs μ- et δ-opioïdes. Cette liaison module la motilité et la sécrétion gastro-intestinales, conduisant à ses effets antidiarrhéiques. Les cibles moléculaires comprennent les récepteurs opioïdes du tractus gastro-intestinal, et les voies impliquées sont liées à la signalisation des récepteurs opioïdes .

Applications De Recherche Scientifique

Chemical Properties and Mechanism of Action

Casokefamide is characterized by the amino acid sequence Tyr-D-Ala-Phe-D-Ala-Tyr-NH₂. Its design aims to enhance resistance to gastric proteases, allowing it to exert effects in the gastrointestinal tract without being degraded prematurely. The compound has been shown to influence gastric acid secretion, pancreatic exocrine secretions, and gastrointestinal motility, making it a candidate for therapeutic use in conditions like diarrhea .

Treatment of Chronic Diarrhea

One of the primary applications of this compound is its use as an antidiarrheal agent. Clinical studies have demonstrated its efficacy in prolonging oro-cecal transit time in patients with chronic diarrhea. In a randomized double-blind study involving 10 healthy male volunteers, this compound was administered at doses of 5.5 mg, 8.0 mg, and 16.0 mg. Results indicated a dose-dependent increase in plasma levels with no observed side effects, suggesting its safety and potential as a therapeutic option .

Study Participants Dosage (mg) Outcome
M. Read, 198226 patients with chronic diarrhea5.5 - 16.0Significant reduction in stool frequency
P.S. Efskind, 199669 IBS patients2 - 24 (loperamide comparison)Reduced stool frequency by 36%

Gastrointestinal Motility Disorders

Research indicates that this compound may also play a role in managing gastrointestinal motility disorders beyond diarrhea. Its ability to affect gastric motility makes it a candidate for further investigation in conditions such as irritable bowel syndrome (IBS) and other functional gastrointestinal disorders .

Case Study: Efficacy in IBS-D Patients

A study focused on patients with diarrhea-predominant irritable bowel syndrome (IBS-D) found that this compound significantly reduced stool frequency compared to placebo. This effect was attributed to its dual action on mu and delta-opioid receptors, which modulate gut motility .

Case Study: Tolerance and Side Effects

In another clinical trial assessing the long-term effects of this compound on gastrointestinal function, participants reported minimal side effects over extended use. The study highlighted the compound's potential for chronic administration without the risk of addiction or significant adverse effects commonly associated with traditional opioids .

Future Research Directions

While current findings are promising, further research is warranted to explore additional applications of this compound in clinical settings:

  • Longitudinal Studies : Investigating long-term safety and efficacy in diverse populations.
  • Mechanistic Studies : Understanding the biochemical pathways influenced by this compound.
  • Comparative Studies : Evaluating its effectiveness against other antidiarrheal medications.

Mécanisme D'action

Casokefamide exerts its effects by binding to both μ- and δ-opioid receptors. This binding modulates gastrointestinal motility and secretion, leading to its antidiarrheal effects. The molecular targets include the opioid receptors in the gastrointestinal tract, and the pathways involved are related to opioid receptor signaling .

Comparaison Avec Des Composés Similaires

Casokefamide est unique par rapport aux autres casomorphines en raison de sa capacité à se lier aux récepteurs μ- et δ-opioïdes, tandis que les autres casomorphines sont généralement des agonistes sélectifs des récepteurs μ-opioïdes. Des composés similaires comprennent :

Activité Biologique

Casokefamide, a synthetic peptide derived from the beta-casomorphin sequence, has garnered attention for its biological activity, particularly its interaction with opioid receptors and its effects on gastrointestinal functions. This article explores the compound's pharmacological properties, mechanisms of action, and relevant clinical studies.

This compound is characterized by its structure (Tyr-D-Ala-Phe-D-Ala-Tyr-NH2), which enhances its resistance to gastric proteases compared to natural peptides. It binds to both mu (μ) and delta (δ) opioid receptors, demonstrating a dual agonistic effect that is significant for its therapeutic potential in managing gastrointestinal disorders .

Binding Affinity

  • Mu-opioid receptor : Primarily involved in pain regulation and gastrointestinal motility.
  • Delta-opioid receptor : Associated with mood regulation and analgesic effects.

Pharmacological Effects

This compound's biological activities extend beyond receptor binding. Its effects on gastric acid secretion, pancreatic exocrine secretions, and gastrointestinal motility have been documented. Notably, it significantly prolongs oro-cecal transit time in experimental settings, indicating its potential utility in treating diarrhea-predominant conditions .

Key Findings

  • Gastrointestinal Motility : this compound has been shown to affect the motility of the gastrointestinal tract, which is crucial for conditions like irritable bowel syndrome (IBS).
  • Clinical Dosing : In clinical trials, doses ranged from 5.5 to 16.0 mg daily, showing efficacy in reducing stool frequency in patients with chronic diarrhea .

Clinical Studies

A review of relevant literature reveals several studies investigating the effects of this compound:

StudyDesignParticipantsFindings
M. Read (1982)Randomized, double-blind26 patients with chronic diarrheaSignificant reduction in stool frequency with this compound compared to placebo
P.S. Efskind (1996)Randomized, parallel study69 IBS patients + 33 healthy subjectsThis compound reduced stool frequency significantly compared to baseline measures
Recent Study (2023)Experimental model10 healthy participantsProlonged oro-cecal transit time in 6 out of 10 subjects

Case Studies on Opioid Peptides

The role of this compound as an opioid peptide analog has been explored in various contexts:

  • Chronic Diarrhea Management : this compound's ability to modulate gastrointestinal transit times positions it as a candidate for managing chronic diarrhea.
  • Comparison with Other Opioids : Studies have shown that while loperamide and codeine also affect stool frequency and transit time, this compound's unique mechanism offers a different therapeutic profile .

Physiological Implications

The physiological effects of this compound are linked to its opioid-like activity. Similar to beta-casomorphins, it may influence:

  • Mucosal Secretion : Enhancing mucus production in the gut.
  • Immune Response : Potential involvement in modulating immune functions through opioid receptor pathways .

Propriétés

IUPAC Name

(2S)-2-amino-N-[(2R)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-3-(4-hydroxyphenyl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H40N6O7/c1-19(36-32(45)26(34)16-22-8-12-24(40)13-9-22)31(44)39-28(18-21-6-4-3-5-7-21)33(46)37-20(2)30(43)38-27(29(35)42)17-23-10-14-25(41)15-11-23/h3-15,19-20,26-28,40-41H,16-18,34H2,1-2H3,(H2,35,42)(H,36,45)(H,37,46)(H,38,43)(H,39,44)/t19-,20-,26+,27+,28+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDRHVZLDLNGKLM-FLVVDCEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N)NC(=O)[C@H](CC3=CC=C(C=C3)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H40N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30243827
Record name Casokefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

632.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98815-38-4
Record name Casokefamide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098815384
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Casokefamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30243827
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CASOKEFAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B453T1E8MP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Casokefamide
Reactant of Route 2
Reactant of Route 2
Casokefamide
Reactant of Route 3
Casokefamide
Reactant of Route 4
Casokefamide
Reactant of Route 5
Reactant of Route 5
Casokefamide
Reactant of Route 6
Casokefamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.